molecular formula C12H17N3O2 B1220565 N-Isopropyl-p-methylazoxymethylbenzamide CAS No. 13344-51-9

N-Isopropyl-p-methylazoxymethylbenzamide

Cat. No.: B1220565
CAS No.: 13344-51-9
M. Wt: 235.28 g/mol
InChI Key: JKKVUULNHHEDHE-UHFFFAOYSA-N
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Description

N-Isopropyl-p-methylazoxymethylbenzamide is a benzamide derivative featuring an isopropyl group at the nitrogen atom and a methylazoxymethyl substituent at the para position of the benzamide core. The azoxy group (R–N=N+(O–)–R) introduces unique electronic and steric effects, which may influence reactivity, solubility, and applications in catalysis or pharmacology .

Properties

CAS No.

13344-51-9

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

methylimino-oxido-[[4-(propan-2-ylcarbamoyl)phenyl]methyl]azanium

InChI

InChI=1S/C12H17N3O2/c1-9(2)14-12(16)11-6-4-10(5-7-11)8-15(17)13-3/h4-7,9H,8H2,1-3H3,(H,14,16)

InChI Key

JKKVUULNHHEDHE-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C1=CC=C(C=C1)C[N+](=NC)[O-]

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)C[N+](=NC)[O-]

Other CAS No.

66944-55-6

Synonyms

4-((methyl-NNO-azoxy)methyl)-N-(1-methylethyl)benzamide
AZOXY I
azoxy-1-procarbazine
benzylazoxyprocarbazine
N-isopropyl-alpha-(2-methyl-NNO-azoxy)-p-toluamide

Origin of Product

United States

Comparison with Similar Compounds

Functional Group Impact on Properties

  • Electronic Effects: The azoxy group in N-Isopropyl-p-methylazoxymethylbenzamide may enhance electrophilicity at the benzamide core, similar to nitro groups in Procarbazine . Phosphanyl groups in N-(diisopropylphosphanyl)benzamide provide strong σ-donor and π-acceptor capabilities, advantageous in catalysis .
  • Steric Effects :
    • Bulky substituents (e.g., diisopropylphosphanyl or isopropylphenylpropyl) hinder rotational freedom, affecting binding in catalytic or biological systems .
    • The methylazoxymethyl group likely imposes moderate steric hindrance compared to smaller groups like methoxy .

Spectroscopic and Crystallographic Data

  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was characterized via X-ray crystallography, confirming its planar benzamide core and hydrogen-bonding networks .
  • N-(diisopropylphosphanyl)benzamide’s structure was validated using NMR and FT-IR, with crystallographic data provided in supplementary materials .
  • Azoxy compounds typically show distinct IR stretches for N=N and O–N bonds (~1,400–1,600 cm⁻¹), which would aid in characterizing the target compound .

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